

1-Methylpiperidine-2,4-dione: A Technical Guide to its Structure and Stereochemistry

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Compound of Interest

Compound Name: 1-Methylpiperidine-2,4-dione

Cat. No.: B168939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and stereochemical considerations of **1-Methylpiperidine-2,4-dione**. This document is intended for an audience with a technical background in organic chemistry and drug development.

Core Structure and Physicochemical Properties

1-Methylpiperidine-2,4-dione, also known as N-methyl-2,4-piperidinedione, is a cyclic organic compound featuring a piperidine ring scaffold. Key structural characteristics include two carbonyl groups at the 2 and 4 positions and a methyl group attached to the nitrogen atom.^[1] The presence of these functional groups imparts specific reactivity and polarity to the molecule, influencing its potential applications in medicinal chemistry and organic synthesis.^[1]

While detailed experimental data for some physicochemical properties are not readily available in the literature, some key identifiers and theoretical values are summarized below.

Property	Value	Source
CAS Number	118263-97-1	[1]
Molecular Formula	C ₆ H ₉ NO ₂	[1]
Molecular Weight	127.14 g/mol	[1]
Appearance	Solid or crystalline substance	[1]
SMILES	<chem>O=C1N(C)CCC(=O)C1</chem>	[1]
InChI	InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3	[1]
InChIKey	FLHLLNQXQGRGBP-UHFFFAOYSA-N	[1]

Synthesis of 1-Methylpiperidine-2,4-dione

The primary synthetic route to piperidine-2,4-dione scaffolds is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. For the synthesis of **1-Methylpiperidine-2,4-dione**, a plausible precursor would be a diester of N-methyl-β-alanine, such as N,N-bis(ethoxycarbonylmethyl)methylamine.

Proposed Experimental Protocol: Dieckmann Condensation

The following is a generalized experimental protocol for the synthesis of **1-Methylpiperidine-2,4-dione** via a Dieckmann condensation. Specific reaction conditions may require optimization.

Starting Material: Diethyl 3,3'-(methylazanediyl)dipropionate

Reagents:

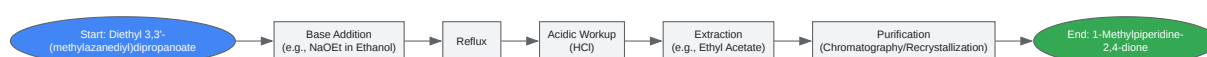
- Sodium ethoxide (NaOEt) or another suitable strong base (e.g., potassium tert-butoxide)
- Anhydrous ethanol or another suitable aprotic solvent (e.g., toluene, THF)

- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- A solution of diethyl 3,3'-(methylazanediyl)dipropionate in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
- Sodium ethoxide is added portion-wise to the solution at room temperature.
- The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or GC-MS).
- After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in water and acidified with hydrochloric acid to protonate the resulting enolate.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
- The crude **1-Methylpiperidine-2,4-dione** can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram



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Caption: Generalized workflow for the synthesis of **1-Methylpiperidine-2,4-dione** via Dieckmann condensation.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **1-Methylpiperidine-2,4-dione**. While publicly available, detailed interpreted spectra are limited, the expected spectral features are outlined below based on the compound's structure. Chemical suppliers often provide access to NMR, IR, and MS data for this compound.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the three methylene groups of the piperidine ring. The methylene protons adjacent to the nitrogen and carbonyl groups will likely appear as complex multiplets due to spin-spin coupling.
- ¹³C NMR: The carbon NMR spectrum should exhibit signals for the two distinct carbonyl carbons, the N-methyl carbon, and the three methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Methylpiperidine-2,4-dione** is expected to be characterized by strong absorption bands in the carbonyl stretching region (typically 1650-1750 cm⁻¹) corresponding to the two ketone groups. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol). Fragmentation patterns would likely involve the loss of CO, as well as cleavage of the piperidine ring.

Stereochemistry

The core structure of **1-Methylpiperidine-2,4-dione** does not contain any chiral centers. Therefore, in its unsubstituted form, the molecule is achiral and does not exhibit stereoisomerism.

However, it is important to note that substitution on the piperidine ring at positions 3, 5, or 6 can introduce chirality, leading to the possibility of enantiomers and diastereomers. The stereochemical outcome of synthetic routes to substituted piperidine-2,4-diones is a critical consideration in drug development, as different stereoisomers can exhibit distinct pharmacological activities.

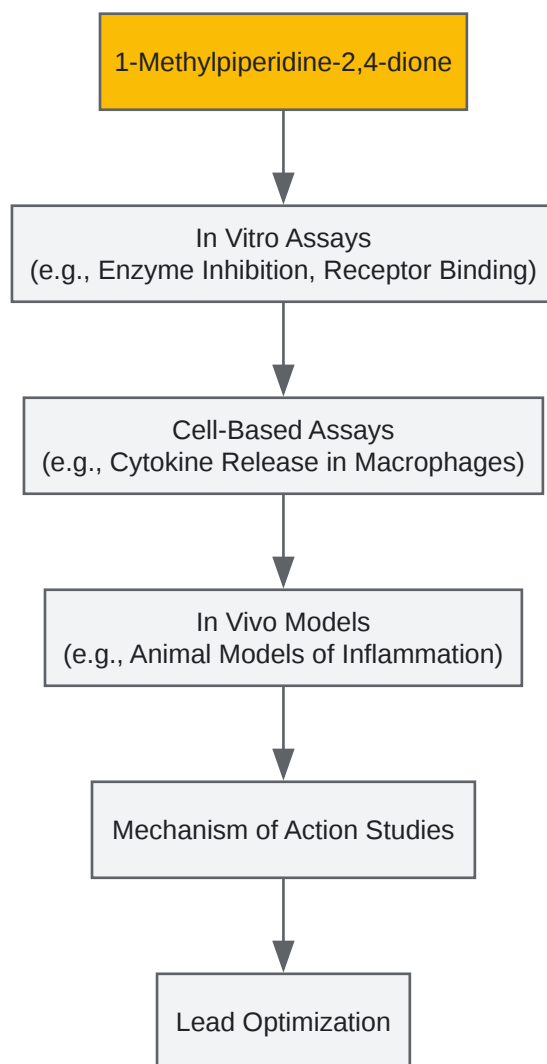
Biological Activity and Potential Applications

Piperidine and its derivatives are prevalent scaffolds in many biologically active compounds and pharmaceuticals.^[4] Specifically, some piperidine-2,4-dione derivatives have been reported to possess potential anti-inflammatory and analgesic properties.^[1]

The mechanism of action for these potential biological activities is not well-defined for **1-Methylpiperidine-2,4-dione** itself. It is hypothesized that such compounds may interact with enzymes or receptors involved in inflammatory pathways. However, without specific in-vitro or in-vivo studies on **1-Methylpiperidine-2,4-dione**, any discussion of its biological signaling pathways remains speculative. Further research is required to elucidate the specific molecular targets and mechanisms of action.

Logical Relationship of Potential Biological Investigation

The following diagram illustrates a logical workflow for investigating the potential anti-inflammatory properties of **1-Methylpiperidine-2,4-dione**.



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Caption: A logical workflow for the pharmacological evaluation of **1-Methylpiperidine-2,4-dione**.

Conclusion

1-Methylpiperidine-2,4-dione is a heterocyclic compound with a well-defined structure that can be synthesized through established methods such as the Dieckmann condensation. While the parent molecule is achiral, its derivatives hold potential for stereoisomerism, a critical factor in drug design. The reported potential for anti-inflammatory and analgesic activities suggests that this scaffold may be a valuable starting point for the development of novel therapeutic agents. However, a significant lack of detailed experimental data, particularly regarding its physicochemical properties, specific biological targets, and mechanism of action, highlights the

need for further in-depth research to fully realize its potential in drug discovery and development.

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- To cite this document: BenchChem. [1-Methylpiperidine-2,4-dione: A Technical Guide to its Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168939#1-methylpiperidine-2-4-dione-structure-and-stereochemistry>]

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